molecular formula C19H15F2N5O2 B1222291 7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B1222291
M. Wt: 383.4 g/mol
InChI Key: OGKNMSDIMTWQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.

Scientific Research Applications

Synthesis and Chemical Structure

  • Research has focused on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, exploring various derivatives and their regioselective synthesis (Drev et al., 2014). This includes studies on the synthesis of similar compounds like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide and their crystal structures (Liu et al., 2016).

Biological Activity

  • Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antiviral effect against influenza and Coxsackie viruses, as well as for analgesic activity and acute toxicity (Elkina et al., 2020).
  • There is also research on the cytotoxic activity of new pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Pharmaceutical Applications

  • Studies have been conducted on the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their antitumor activities, providing insights into potential pharmaceutical applications (Xin, 2012).

Material Science and Imaging Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their applications in material science and imaging, such as their use in positron emission tomography (PET) for tumor imaging (Xu et al., 2012).

Herbicidal Activity

  • Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated moderate herbicidal activity, indicating potential agricultural uses (Wen et al., 2005).

Properties

Molecular Formula

C19H15F2N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H15F2N5O2/c1-10-3-5-12(6-4-10)14-8-15(17(20)21)26-18(23-14)13(9-22-26)19(27)24-16-7-11(2)28-25-16/h3-9,17H,1-2H3,(H,24,25,27)

InChI Key

OGKNMSDIMTWQFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NOC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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